molecular formula C13H11NO4 B578013 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde CAS No. 1242840-80-7

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

Cat. No. B578013
M. Wt: 245.234
InChI Key: XYFBIXLIJOSHED-UHFFFAOYSA-N
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Patent
US09005670B2

Procedure details

To 5-(4,5-dimethyl-2-nitrophenyl)furan-2-aldehyde (5a) (0.69 g, 2.81 mmol) was added solid NaOH (0.12 g, 3.09 mmol) and 10% NaOH solution (6.2 ml). Silver nitrate (0.47 g, 2.81 mmol) was added, and the reaction mixture heated to 60° C. for 3 h. After cooling to room temperature the resulting mixture was poured into 2N HCl (50 ml) during which the product precipitated out of solution and was collected by filtration. The crude solid was purified by column chromatography using 0-2% MeOH/DCM as eluent. (5i) was obtained yellow solid (41%). mp 231-233° C. 1H NMR (400 MHz, DMSO-d6): δ 2.34 and 2.35 (6H, 2s), 6.93 and 6.94 (dd, J=1.6 and 3.6 Hz, 1H), 7.31 and 7.32 (dd, J=1.2 and 3.2 Hz, 1H) 7.63 (s, 1H), 7.80 (s, 1H) 13.20 (brs, 1H); 13C NMR (100 MHz, DMSO-d6): δ 19.63, 19.84, 111.67, 120.01, 120.63, 125.62, 131.19, 140.48, 143.26, 145.82, 145.91, 152.59, 159.71; HRMS (m/z): [M+H]+ calcd for C13H12NO5, 262.0710; found, 262.0714.
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]2[O:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=2)=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1.[OH-:19].[Na+]>[N+]([O-])([O-])=O.[Ag+].Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]2[O:13][C:12]([C:14]([OH:19])=[O:15])=[CH:11][CH:10]=2)=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
CC1=CC(=C(C=C1C)C1=CC=C(O1)C=O)[N+](=O)[O-]
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.47 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the resulting mixture
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1C)C1=CC=C(O1)C(=O)O)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.